
O-Desmethyl Sulfadoxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desmethyl Sulfadoxine is a chemical compound with the molecular formula C11H12N4O4S. It is an impurity of Sulfadoxine, a long-acting sulfonamide used primarily in combination with other drugs to treat malaria. The compound is also known by its chemical name, 4-Amino-N-(6-hydroxy-5-methoxypyrimidin-4-yl)benzenesulfonamide oxalate .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Sulfadoxine typically involves the demethylation of Sulfadoxine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale demethylation processes. These processes are optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets regulatory standards .
化学反応の分析
Types of Reactions: O-Desmethyl Sulfadoxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
O-Desmethyl Sulfadoxine has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its biological activity and potential as a pharmacological agent.
Medicine: Research focuses on its role as an impurity in Sulfadoxine formulations and its impact on drug efficacy and safety.
Industry: It is used in the quality control of Sulfadoxine production and in the development of new sulfonamide derivatives
作用機序
O-Desmethyl Sulfadoxine, like Sulfadoxine, inhibits the enzyme dihydropteroate synthetase. This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to folic acid, which is essential for DNA synthesis and cell growth in Plasmodium falciparum, the parasite responsible for malaria. By inhibiting this enzyme, this compound disrupts folic acid synthesis, thereby hindering the parasite’s ability to reproduce .
類似化合物との比較
Sulfadoxine: The parent compound, used in combination with pyrimethamine to treat malaria.
Sulfamethoxazole: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: A sulfonamide antibiotic used to treat toxoplasmosis and other infections
Uniqueness: O-Desmethyl Sulfadoxine is unique due to its specific structural modification, which involves the removal of a methyl group from Sulfadoxine. This modification can influence its pharmacokinetic properties and biological activity, making it a valuable compound for research and quality control in pharmaceutical applications .
特性
CAS番号 |
1346604-08-7 |
|---|---|
分子式 |
C₁₁H₁₂N₄O₄S |
分子量 |
296.3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



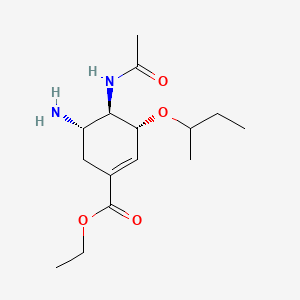

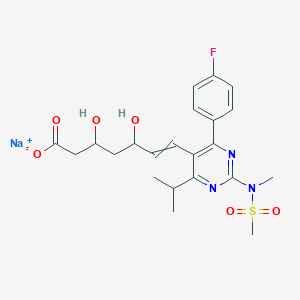
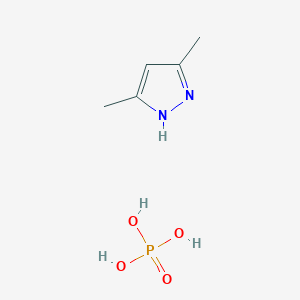
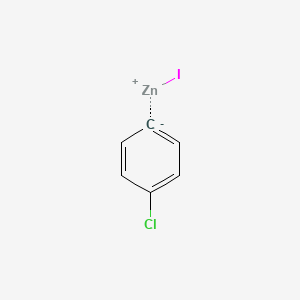
![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)
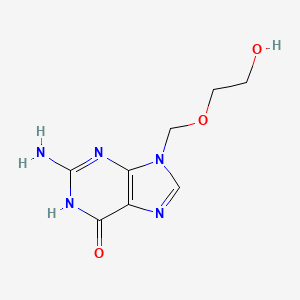

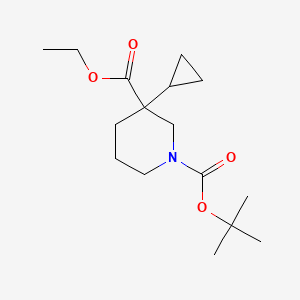
![2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide](/img/structure/B1146485.png)

